Ammonium periodate

Description

Properties

CAS No. |

13446-11-2 |

|---|---|

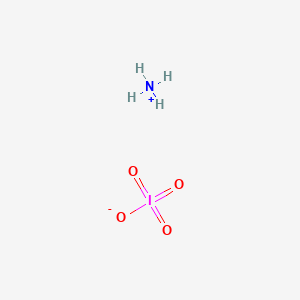

Molecular Formula |

H4INO4 |

Molecular Weight |

208.941 g/mol |

IUPAC Name |

azanium;periodate |

InChI |

InChI=1S/HIO4.H3N/c2-1(3,4)5;/h(H,2,3,4,5);1H3 |

InChI Key |

URGYLQKORWLZAQ-UHFFFAOYSA-N |

SMILES |

[NH4+].[O-]I(=O)(=O)=O |

Canonical SMILES |

[NH4+].[O-]I(=O)(=O)=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ammonium Periodate from Periodic Acid and Ammonia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ammonium (B1175870) periodate (B1199274) from periodic acid and ammonia (B1221849). It includes detailed experimental protocols, key quantitative data, safety information, and visualizations to support laboratory preparation and understanding of this energetic inorganic compound.

Introduction

Ammonium periodate (NH₄IO₄) is an inorganic salt with strong oxidizing properties. Its synthesis involves the neutralization reaction between periodic acid (HIO₄) and ammonia (NH₃). The resulting compound is a colorless crystalline solid that is sparingly soluble in water.[1][2] A significant characteristic of this compound is its thermal instability, as it decomposes explosively upon heating.[1][2] This property necessitates careful handling and adherence to strict safety protocols. This guide outlines the synthesis, purification, and characterization of this compound, presenting the information in a manner suitable for a professional laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | NH₄IO₄ | [1] |

| Molar Mass | 208.94 g/mol | [1] |

| Appearance | Colorless crystalline solid | [1][3] |

| Density | 3.056 g/cm³ | [1][3] |

| Crystal System | Tetragonal | [1] |

| Solubility in Water | 2.7 g/100 mL at 20 °C | [3] |

| Melting Point | Decomposes explosively upon heating | [3] |

Synthesis of this compound

The synthesis of this compound is based on the acid-base reaction between periodic acid and ammonia in an aqueous solution. The low solubility of this compound in water allows for its precipitation and subsequent isolation.

Reaction Equation:

HIO₄(aq) + NH₃(aq) → NH₄IO₄(s) + H₂O(l)

Experimental Protocol

This protocol details a laboratory-scale synthesis of this compound. Extreme caution must be exercised due to the explosive nature of the product.

Materials and Equipment:

-

Periodic acid (HIO₄)

-

Ammonia solution (e.g., 15% NH₃ in water)

-

Deionized water

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven or desiccator

-

Spatula (non-metallic)

-

Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, and gloves.

Procedure:

-

Preparation of Periodic Acid Solution: In a well-ventilated fume hood, carefully dissolve a known quantity of periodic acid in deionized water in a beaker. For example, prepare a 0.5 M solution by dissolving 9.59 g of periodic acid (HIO₄) in 100 mL of deionized water. Stir the solution gently with a magnetic stirrer until all the solid has dissolved.

-

Neutralization with Ammonia: While continuously monitoring the pH, slowly add the ammonia solution dropwise to the periodic acid solution. The addition of ammonia will cause the precipitation of white, crystalline this compound.[2]

-

pH Adjustment: Continue adding the ammonia solution until the pH of the reaction mixture reaches approximately 2-3. This ensures the complete neutralization of the periodic acid while minimizing the formation of soluble ammonia complexes.

-

Crystallization and Precipitation: Allow the mixture to stir for an additional 15-30 minutes at room temperature to ensure complete precipitation. The formation of a compact, white crystalline mass should be observed.[2]

-

Isolation of the Product: Isolate the precipitated this compound by vacuum filtration using a Büchner funnel and filter paper.

-

Washing: Wash the collected crystals with a small amount of cold deionized water to remove any soluble impurities. Be mindful that the product has some solubility in water.

-

Drying: Carefully transfer the solid product to a watch glass or petri dish. Dry the this compound in a desiccator at room temperature or in a drying oven at a low temperature (e.g., 40-50 °C).[2] Do not heat the compound to higher temperatures as it may explode. [1][2] Ensure the final product is completely dry and free of the odor of ammonia.[2]

Purification

For higher purity, the synthesized this compound can be recrystallized. However, given the compound's thermal instability, recrystallization should be performed with extreme caution, avoiding high temperatures. A possible method involves dissolving the crude product in a minimum amount of warm (not hot) deionized water and allowing it to cool slowly to form purer crystals.

Safety Information

This compound is a hazardous substance and must be handled with appropriate safety precautions. A summary of key safety data is provided in Table 2.

| Hazard Information | Details |

| GHS Pictograms | GHS03: Oxidizing, GHS08: Health hazard |

| Hazard Statements | Strong oxidizer. Contact with combustible material may cause fire. Health hazard. |

| Precautions | Use in a well-ventilated area. Avoid contact with skin and eyes. Do not scale up the synthesis without extensive safety review.[2] |

| Personal Protective Equipment | Safety goggles, face shield, lab coat, gloves. |

| Storage | Store in a cool, dry, well-ventilated place away from combustible materials. |

| Disposal | The exploded material should be allowed to cool and then rinsed with a sodium hydroxide (B78521) solution.[2] |

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Transformation

The diagram below illustrates the chemical transformation from reactants to products.

Caption: Reactants and products in this compound synthesis.

Conclusion

The synthesis of this compound from periodic acid and ammonia is a straightforward acid-base neutralization and precipitation reaction. However, the highly energetic and explosive nature of the product demands meticulous attention to safety protocols. This guide provides a foundational understanding and a detailed experimental approach for the preparation of this compound in a research setting. All quantitative data has been summarized for easy reference, and the provided diagrams visualize the synthesis workflow and chemical transformation. Researchers and professionals should always consult comprehensive safety data sheets and perform a thorough risk assessment before undertaking this synthesis.

References

An In-depth Technical Guide to the Crystal Structure of Ammonium Periodate

This guide provides a comprehensive overview of the crystal structure and space group of ammonium (B1175870) periodate (B1199274) (NH₄IO₄), tailored for researchers, scientists, and professionals in drug development. The information is presented with a focus on quantitative data, experimental context, and visual representation of the crystalline arrangement.

Introduction

Ammonium periodate is an inorganic compound with the formula NH₄IO₄. It presents as colorless crystals and is utilized in analytical chemistry as an oxidizing agent.[1][2] A thorough understanding of its crystal structure is fundamental to comprehending its physical and chemical properties, which is crucial for its application and handling.

Crystal Structure and Space Group

This compound crystallizes in a tetragonal system .[1] The specific space group has been identified as I4₁/a .[1][3] This space group designation provides key information about the symmetry elements present within the crystal lattice. The unit cell of this compound contains four formula units (Z = 4).[1][3]

The crystal structure consists of ammonium cations (NH₄⁺) and periodate anions (IO₄⁻) arranged in a specific, repeating three-dimensional pattern. The periodate anion has a tetrahedral geometry with the iodine atom at the center and four oxygen atoms at the vertices. The ammonium cation is also tetrahedral. These ions are held together by electrostatic forces and hydrogen bonding.

Crystallographic Data

The crystallographic data for this compound has been determined through single-crystal X-ray diffraction studies. The following table summarizes the key quantitative parameters of the unit cell.

| Parameter | Value (from Levason & Webster, 1999)[3] | Value (from another source)[1] |

| Crystal System | Tetragonal | Tetragonal |

| Space Group | I4₁/a | I4₁/a |

| a | 5.993 Å | 5.938 Å (0.5938 nm) |

| b | 5.993 Å | - |

| c | 12.574 Å | 12.790 Å (1.2790 nm) |

| α | 90.00° | - |

| β | 90.00° | - |

| γ | 90.00° | - |

| Z | 4 | 4 |

| Density (calculated) | 3.056 g/cm³[2] | - |

Note: Minor discrepancies in lattice parameters between different sources are common and can depend on the specific experimental conditions.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound, as referenced in the work by Levason and Webster, would have followed a standard single-crystal X-ray diffraction protocol. While the specific experimental details for this exact determination require consulting the original publication, a general methodology is outlined below:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown from an aqueous solution. A common synthesis method involves the reaction of periodic acid with an ammonia (B1221849) solution.[1][2] HIO₄ + NH₄OH → NH₄IO₄ + H₂O Slow evaporation of the solvent allows for the formation of well-ordered single crystals.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensity. This pattern is recorded by a detector.

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the space group. The intensities of the diffraction spots are integrated.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is often achieved using direct methods or Patterson methods. The initial structural model is then refined to improve the agreement between the calculated and observed diffraction patterns. The final result is a detailed model of the crystal structure, including atomic coordinates and bond lengths/angles.

Visualization of the Ionic Arrangement

The following diagram illustrates the conceptual arrangement of the ammonium and periodate ions within the crystal lattice.

Caption: Conceptual ionic arrangement in this compound.

Phase Transitions

It is noteworthy that this compound can undergo phase transitions under certain conditions. For instance, a crystallographic phase transition from an orthorhombic to a cubic phase has been observed at approximately 240 °C.[4] Additionally, a pressure-induced phase transition occurs at 4.5 GPa.[4] These high-pressure and high-temperature structures are different from the tetragonal structure observed under standard conditions.

References

The Explosive Unraveling of Ammonium Periodate: A Deep Dive into its Thermal Decomposition

For Immediate Release

[CITY, STATE] – Ammonium (B1175870) periodate (B1199274) (NH₄IO₄), a highly energetic material, has garnered significant interest within the fields of materials science and drug development for its potent oxidizing properties. However, its extreme sensitivity to stimuli such as heat, friction, and impact necessitates a thorough understanding of its thermal decomposition mechanism for safe handling and application. This technical guide provides an in-depth analysis of the thermal decomposition of ammonium periodate, synthesizing theoretical calculations and drawing parallels with the well-studied ammonium perchlorate (B79767) (NH₄ClO₄).

Executive Summary

This compound is characterized by its explosive thermal decomposition, a stark contrast to the more controlled decomposition of its perchlorate analogue. Theoretical studies indicate that its heightened sensitivity is rooted in its electronic structure, specifically a smaller band gap which facilitates easier electron transfer and subsequent decomposition. The decomposition process is theorized to be initiated by a solid-state phase transition and proceeds rapidly to produce a large volume of gaseous products. This guide will detail the proposed decomposition pathway, present available thermodynamic data, outline experimental protocols for its analysis, and provide a visual representation of the decomposition logic.

The Decomposition Pathway: A Multi-Stage Event

The thermal decomposition of this compound is a rapid and highly exothermic process. While detailed experimental data on the step-by-step mechanism is scarce due to its hazardous nature, a proposed pathway can be constructed based on theoretical models and comparison with ammonium perchlorate.

A critical initiating event is believed to be a crystallographic phase transition from a tetragonal to a monoclinic structure, which is predicted to occur at approximately 450 K (177 °C).[1] This phase change is thought to act as a trigger, increasing the reactivity of the material and initiating the decomposition cascade.[1]

The overall decomposition reaction is understood to proceed as follows:

2NH₄IO₄(s) → N₂(g) + I₂(g) + 2O₂(g) + 4H₂O(g) [2]

This reaction highlights the generation of a significant amount of gaseous products, which contributes to its explosive power.

A logical representation of the proposed decomposition process is illustrated below:

Quantitative Thermodynamic Data

Precise experimental quantitative data for the thermal decomposition of this compound is limited. However, theoretical calculations provide valuable insights into the energetics of the process.

| Parameter | Value | Source |

| Enthalpy of Decomposition (ΔHdec) | -12 to -17 kJ/mol | [1] |

| Predicted Phase Transition Temperature | ~450 K (177 °C) | [1] |

| Enthalpy of Phase Transition (ΔHphase) at 450 K | 4.62 kJ/mol | [1] |

| Electronic Band Gap | 2.92 eV | [3] |

Table 1: Theoretical Thermodynamic and Electronic Properties of this compound.

The significantly smaller electronic band gap of this compound compared to ammonium perchlorate (6.21 eV) is a key factor in its heightened ignition sensitivity.[3]

Experimental Protocols for Thermal Analysis

The analysis of highly energetic materials like this compound requires specialized equipment and stringent safety protocols. The primary techniques used for such analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature, identifying decomposition stages and quantifying mass loss.

Methodology:

-

Sample Preparation: A very small sample (typically < 1 mg) of this compound is carefully weighed and placed in an open ceramic or aluminum pan. The small sample size is crucial for safety.

-

Instrumentation: A TGA instrument equipped with a high-sensitivity balance and a furnace capable of controlled heating rates is used. The experiment should be conducted in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

-

Heating Program: The sample is heated at a constant rate (e.g., 5-10 °C/min) over a defined temperature range (e.g., from ambient to 500 °C).

-

Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting TGA curve plots percentage mass loss versus temperature.

-

Analysis: The TGA curve is analyzed to determine the onset temperature of decomposition and the temperature ranges of different decomposition steps.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature, identifying exothermic and endothermic events such as phase transitions and decomposition.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of this compound is hermetically sealed in an aluminum pan. Sealing the pan is important to contain any potential explosive decomposition.

-

Instrumentation: A DSC instrument with a reference pan (usually empty) and a sample pan is used. The instrument measures the temperature difference between the two pans as they are heated.

-

Heating Program: The sample and reference are heated at a constant rate, similar to the TGA protocol.

-

Data Acquisition: The instrument records the differential heat flow as a function of temperature. The resulting DSC curve shows endothermic and exothermic peaks.

-

Analysis: The DSC curve is analyzed to identify the temperatures of phase transitions (endothermic peaks) and the onset and peak temperatures of decomposition (exothermic peaks). The area under the exothermic peak can be used to quantify the enthalpy of decomposition.

The following diagram illustrates a generalized workflow for the thermal analysis of an energetic material like this compound.

Conclusion

The thermal decomposition of this compound is a complex and highly energetic process that poses significant safety challenges. While experimental data remains limited, theoretical studies provide a foundational understanding of its decomposition mechanism, highlighting the role of a solid-state phase transition as a potential trigger and its unique electronic structure as the root of its high sensitivity. Further experimental investigation, conducted under stringent safety protocols, is necessary to fully elucidate the intricate steps of its decomposition pathway and to accurately quantify its kinetic parameters. A comprehensive grasp of these factors is paramount for the future development and application of this potent energetic material.

References

Computational Analysis of Ammonium Periodate's Electronic Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational studies on the electronic structure of ammonium (B1175870) periodate (B1199274) (NH₄IO₄), a material of significant interest due to its energetic properties. This document synthesizes findings from Density Functional Theory (DFT) calculations, offering insights into its crystal structure, mechanical properties, and electronic characteristics, with a comparative analysis to the more widely studied ammonium perchlorate (B79767) (APC). Detailed computational methodologies are presented to facilitate further research and application in fields such as materials science and drug development, where understanding the electronic behavior of complex molecules is crucial.

Crystal Structure and Mechanical Properties

Ammonium periodate (API) crystallizes in a tetragonal system.[1] Computational studies, particularly those employing DFT, have been instrumental in elucidating its structural and mechanical properties. These studies reveal that while sharing compositional similarities with ammonium perchlorate, API exhibits distinct characteristics that contribute to its higher sensitivity.

A key finding is that API is more rigid than APC, possessing a higher bulk modulus. However, their shear moduli are comparable.[2] This combination of high rigidity and similar resistance to shear deformation suggests that under external stimuli like friction, API is more prone to shear than compression, a factor contributing to its greater ignition sensitivity.[2] Furthermore, API displays a higher Poisson's ratio, indicating more significant lateral deformation and a less stable lattice structure compared to APC.[2]

Table 1: Comparison of Crystal Structure and Mechanical Properties of this compound (API) and Ammonium Perchlorate (APC)

| Property | This compound (API) | Ammonium Perchlorate (APC) | Reference |

| Crystal System | Tetragonal | Orthorhombic | [1] |

| Space Group | I4₁/a | Pnma | [1] |

| Lattice Parameters (a, c) | a = 5.993 Å, c = 12.574 Å | - | [3] |

| Bulk Modulus (K) | 25.87 GPa | 21.42 GPa | [2] |

| Shear Modulus (G) | 9.75 GPa | 9.42 GPa | [2] |

| Pugh's Ratio (K/G) | 2.65 | 2.27 | [4] |

| Poisson's Ratio (ν) | 0.333 | 0.308 | [2] |

Note: The data presented is derived from Density Functional Theory (DFT) calculations.[2][4]

Electronic Structure Analysis

The electronic structure of a material is paramount in determining its reactivity and sensitivity. Computational studies have revealed significant differences in the electronic properties of API and APC, which are believed to be the primary reason for their differing ignition sensitivities.[2]

The most striking difference lies in their electronic band gaps. API is characterized as a semiconductor with a band gap of approximately 2.92 eV.[2] In contrast, APC is a typical insulator with a much larger band gap of 6.21 eV.[2] A smaller band gap, as seen in API, facilitates electronic excitation, which is often the initial step in a chemical reaction, including decomposition and ignition.[4] This lower energy requirement for electron promotion to the conduction band makes API inherently more sensitive to initiation.[2]

Further analysis of the electronic density of states (DOS) corroborates this finding, indicating a profile for API that is consistent with a more ignition-sensitive material.[2] DFT calculations have also suggested a potential phase transition in API under mechanical input, leading to a "chained" structure with an even smaller band gap of 2.09 eV, further increasing its reactivity.[4]

Table 2: Electronic Properties of this compound (API) and Ammonium Perchlorate (APC)

| Property | This compound (API) | Ammonium Perchlorate (APC) | Reference |

| Band Gap (Δg) | 2.92 eV | 6.21 eV | [2] |

| Material Classification | Semiconductor | Insulator | [2][4] |

| Band Gap of APIchain phase | 2.09 eV | - | [4] |

Note: These values are based on Density Functional Theory (DFT) calculations.[2][4]

Computational Methodology: A Detailed Protocol

The computational investigation of this compound's electronic structure predominantly relies on Density Functional Theory (DFT) calculations performed with the Vienna Ab Initio Simulation Package (VASP). The following sections outline a detailed, step-by-step protocol for conducting such studies, enabling researchers to reproduce and extend these findings.

Geometry Optimization

The initial and most critical step is to obtain an accurate and stable crystal structure. This is achieved through geometry optimization.

Protocol:

-

Initial Structure: Begin with the experimentally determined crystallographic information for this compound (e.g., from the Crystallography Open Database).

-

VASP Input Files:

-

POSCAR: Define the lattice vectors and atomic positions.

-

POTCAR: Use the appropriate pseudopotentials for H, N, I, and O.

-

KPOINTS: Employ a Monkhorst-Pack grid of sufficient density (e.g., 4x4x2) for the Brillouin zone sampling.

-

INCAR:

-

PREC = Accurate: Sets a high precision level.

-

ENCUT = 500: Specifies the plane-wave energy cutoff in eV.

-

IBRION = 2: Selects the conjugate-gradient algorithm for ionic relaxation.

-

NSW = 100: Sets the maximum number of ionic steps.

-

ISIF = 3: Allows the cell shape, volume, and ionic positions to relax.

-

EDIFF = 1E-6: Sets the energy convergence criterion for the electronic self-consistent loop.

-

EDIFFG = -1E-3: Sets the force convergence criterion for the ionic relaxation.

-

ISMEAR = 0; SIGMA = 0.05: Uses Gaussian smearing for metals and semiconductors.

-

LREAL = .FALSE.: For accurate calculations in reciprocal space.

-

VDW_SOL = 'PBE-D3': Includes van der Waals corrections, which are crucial for molecular crystals.

-

-

-

Execution: Run the VASP calculation until the convergence criteria are met. The optimized structure will be in the CONTCAR file.

Electronic Structure Calculation (Band Structure and Density of States)

Once the geometry is optimized, the electronic properties can be calculated. This is typically a two-step process: a static self-consistent field (SCF) calculation followed by a non-SCF calculation for the band structure or DOS.

Protocol:

-

Static SCF Calculation:

-

Use the optimized CONTCAR from the geometry optimization as the new POSCAR.

-

Modify the INCAR file:

-

NSW = 0: Perform a single-point energy calculation.

-

IBRION = -1: No ionic updates.

-

LCHARG = .TRUE.: Write the charge density to the CHGCAR file.

-

LWAVE = .TRUE.: Write the wavefunctions to the WAVECAR file.

-

-

Run the VASP calculation.

-

-

Band Structure Calculation (Non-SCF):

-

Keep the POSCAR, POTCAR, CHGCAR, and WAVECAR from the static SCF run.

-

Modify the INCAR file:

-

ICHARG = 11: Read the charge density from the CHGCAR file and keep it fixed.

-

LCHARG = .FALSE.: Do not write a new CHGCAR.

-

LORBIT = 11: To project the wavefunctions onto atomic orbitals for plotting projected band structures.

-

-

Modify the KPOINTS file to define the high-symmetry path in the Brillouin zone.

-

Run the VASP calculation.

-

-

Density of States (DOS) Calculation (Non-SCF):

-

Similar to the band structure calculation, use the output from the static SCF run.

-

Modify the INCAR file:

-

ICHARG = 11: Read the fixed charge density.

-

ISMEAR = -5: Use the tetrahedron method for accurate DOS calculations.

-

NEDOS = 2001: Sets the number of grid points for the DOS.

-

LORBIT = 11: For projected DOS (PDOS) analysis.

-

-

Use a denser k-point mesh in the KPOINTS file for a smoother DOS.

-

Run the VASP calculation.

-

Computational Workflow and Logical Relationships

The computational investigation of this compound's electronic structure follows a logical workflow, starting from the initial crystal structure and culminating in the analysis of its electronic properties and their relationship to its sensitivity. The following diagrams illustrate this workflow and the key relationships identified through computational studies.

Caption: Computational workflow for the analysis of this compound.

Caption: Relationship between electronic/mechanical properties and ignition sensitivity.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Vibrational Spectroscopy of the Periodate (B1199274) Ion in Ammonium (B1175870) Periodate (NH₄IO₄)

Abstract: This technical guide provides a comprehensive overview of the vibrational spectroscopy of the periodate ion (IO₄⁻) within the ammonium periodate (NH₄IO₄) crystal lattice. Due to a scarcity of direct experimental literature on the vibrational analysis of NH₄IO₄, this document synthesizes theoretical principles, data from isostructural compounds, and general knowledge of polyatomic ion vibrations to present a predictive yet thorough analysis. It covers the theoretical vibrational modes of the constituent ions, the expected effects of the crystal lattice on the spectra, detailed experimental protocols for future research, and predicted vibrational frequency data. This guide is intended to serve as a foundational resource for researchers investigating this compound and similar energetic materials.

Introduction

This compound (NH₄IO₄) is an inorganic oxidizing agent that crystallizes in a tetragonal system.[1] Its energetic nature makes it a compound of interest in materials science. Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method to probe the molecular structure, bonding, and crystal lattice dynamics of such materials. The spectra provide a unique fingerprint based on the vibrational modes of the constituent polyatomic ions, the ammonium (NH₄⁺) cation and the periodate (IO₄⁻) anion.

This guide focuses on the vibrational characteristics of the IO₄⁻ ion in the NH₄IO₄ lattice, while also considering the vibrations of the NH₄⁺ ion, which are present in the same spectral regions.

Theoretical Framework

Vibrational Modes of Isolated Ions

Both the ammonium (NH₄⁺) and periodate (IO₄⁻) ions, in their free state, possess a tetrahedral (Td) symmetry. For a tetrahedral molecule, there are four fundamental vibrational modes:

-

ν₁ (A₁): Symmetric Stretch: A totally symmetric "breathing" mode where all four bonds stretch and contract in phase. This mode is Raman active but IR inactive.

-

ν₂ (E): Symmetric Bend: A doubly degenerate bending motion. This mode is Raman active but IR inactive.

-

ν₃ (F₂): Asymmetric Stretch: A triply degenerate stretching motion. This mode is both Raman and IR active.

-

ν₄ (F₂): Asymmetric Bend: A triply degenerate bending motion. This mode is also both Raman and IR active.

Crystal Structure and Site Symmetry Effects

This compound has a scheelite-type tetragonal crystal structure with the space group I4₁/a (C⁴⁶ₕ).[1] In this lattice, the NH₄⁺ and IO₄⁻ ions occupy sites of S₄ symmetry. This site symmetry is lower than the Td symmetry of the free ions. The reduction in symmetry has significant consequences for the vibrational spectra:

-

Lifting of Degeneracy: The degenerate E and F₂ modes are expected to split into non-degenerate modes (A and B) and doubly degenerate modes (E).

-

Activation of Silent Modes: Modes that were inactive in one form of spectroscopy under Td symmetry may become active under S₄ symmetry.

A correlation analysis between the Td point group of the free ion, the S₄ site group, and the C₄ₕ factor group predicts the splitting of the internal modes as shown in the diagram below.

Caption: Correlation of vibrational modes from Td to S₄ symmetry.

Predicted Vibrational Frequencies

The following table summarizes the predicted vibrational frequencies for the periodate and ammonium ions in NH₄IO₄. These predictions are based on typical values for these ions in other salts and analysis of the isostructural compound, ammonium perchlorate (B79767) (NH₄ClO₄).

| Assignment | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Activity | Comments |

| Periodate (IO₄⁻) Modes | ||||

| ν₁ | Symmetric Stretch (A) | ~795 | Raman (strong) | The main "breathing" mode of the IO₄⁻ tetrahedron. |

| ν₂ | Symmetric Bend (A + B) | ~260 | Raman | Splitting of the E mode. May be weak and difficult to observe. |

| ν₃ | Asymmetric Stretch (B + E) | ~850 | Raman, IR (strong) | Typically the most intense IR band for the periodate ion. Splitting may be observed. |

| ν₄ | Asymmetric Bend (B + E) | ~325 | Raman, IR | Splitting of the F₂ bending mode. |

| Ammonium (NH₄⁺) Modes | ||||

| ν₁ | Symmetric Stretch (A) | ~3040 | Raman | N-H symmetric stretching. |

| ν₂ | Symmetric Bend (A + B) | ~1680 | Raman | N-H symmetric bending. |

| ν₃ | Asymmetric Stretch (B + E) | ~3140 | Raman, IR (strong) | N-H asymmetric stretching, often broad in IR spectra due to hydrogen bonding. |

| ν₄ | Asymmetric Bend (B + E) | ~1400 | Raman, IR (strong) | A strong and characteristic absorption in the IR spectrum for ammonium compounds. |

| Lattice Modes | ||||

| External Modes | Translations/Librations | < 200 | Raman, IR (far-IR) | Involve the motion of the NH₄⁺ and IO₄⁻ ions as units within the crystal lattice. |

Experimental Protocols

To validate the predicted frequencies and perform a detailed analysis, the following experimental procedures are recommended.

Sample Preparation

-

Synthesis: this compound can be synthesized by the reaction of periodic acid with an ammonia (B1221849) solution: HIO₄ + NH₄OH → NH₄IO₄ + H₂O.[1]

-

Purity: The synthesized compound should be recrystallized to ensure high purity and good crystal quality. The absence of water and precursor materials should be confirmed, potentially by thermal analysis (TGA/DSC).

-

Handling: NH₄IO₄ is a strong oxidizer and can be sensitive to friction and impact. Appropriate safety precautions, including the use of personal protective equipment and small sample quantities, are mandatory.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is recommended for ease of use and minimal sample preparation. Alternatively, the KBr pellet method can be used.

-

Instrument: A high-resolution FT-IR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹ (for internal modes). A far-IR spectrometer is needed for lattice modes (< 400 cm⁻¹).

-

Resolution: 4 cm⁻¹ or better.

-

Scans: Co-addition of at least 64 scans to ensure a high signal-to-noise ratio.

-

Background: A background spectrum should be collected immediately before the sample spectrum under identical conditions.

-

-

Procedure (ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum.

-

Place a small amount of the powdered NH₄IO₄ sample onto the crystal.

-

Apply consistent pressure using the anvil to ensure good contact.

-

Record the sample spectrum.

-

Clean the crystal thoroughly after measurement.

-

Fourier-Transform (FT)-Raman Spectroscopy

-

Technique: Non-destructive analysis of the crystalline powder.

-

Instrument: An FT-Raman spectrometer, typically coupled to a near-infrared (NIR) laser.

-

Parameters:

-

Excitation Source: 1064 nm Nd:YAG laser to minimize fluorescence.

-

Laser Power: Start with low power (< 50 mW) and increase cautiously to avoid sample degradation or detonation due to heating.

-

Spectral Range: 3500 - 50 cm⁻¹.

-

Resolution: 4 cm⁻¹ or better.

-

Scans: Co-addition of over 100 scans for good signal quality.

-

-

Procedure:

-

Place the powdered NH₄IO₄ sample in a suitable holder (e.g., a glass vial or aluminum cup).

-

Position the sample at the focal point of the laser.

-

Collect the Raman scattered light using appropriate optics.

-

Process the spectrum to remove any background fluorescence if present.

-

Data Visualization

References

Theoretical Investigation of Ammonium Periodate Sensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) periodate (B1199274) (API) is a halogenated oxidizer with a high oxygen balance of +15%, making it a material of interest for power generation applications, such as in hypersonic systems. However, its extreme sensitivity to mechanical stimuli like impact and friction poses significant safety hazards, limiting its practical use.[1] Understanding the fundamental mechanisms that govern the heightened ignition sensitivity of ammonium periodate is crucial for the development of safer and more reliable energetic materials. This technical guide provides an in-depth analysis of the theoretical investigations into the sensitivity of this compound, drawing comparisons with the more stable and widely used ammonium perchlorate (B79767) (APC). The focus is on the insights gained from Density Functional Theory (DFT) calculations regarding its crystalline structure, mechanical and electronic properties, and decomposition pathways.

Quantitative Data Summary

Theoretical studies, primarily employing Density Functional Theory, have yielded valuable quantitative data that helps to explain the high sensitivity of this compound. These findings are summarized in the tables below, comparing the properties of the stable tetragonal phase of API (APIT), its pressure-induced monoclinic phase (APIM), and ammonium perchlorate (APC).

Mechanical Properties

The mechanical properties of a material, such as its stiffness and resistance to shear, are critical indicators of its sensitivity to mechanical shock and friction.

| Property | This compound (Tetragonal - APIT) | This compound (Monoclinic - APIM) | Ammonium Perchlorate (APC) |

| Bulk Modulus (K) | 25.87 GPa[2][3] | - | 21.42 GPa[2][3] |

| Shear Modulus (G) | 9.75 GPa[2][3] | - | 9.42 GPa[2][3] |

| Young's Modulus (E) | 25.99 GPa[1][4] | 16.27 GPa[1][4] | - |

| Poisson's Ratio (ν) | 0.333[2] | - | 0.308[2] |

This compound is more rigid than ammonium perchlorate, as indicated by its higher bulk modulus.[2][3][5] However, their shear moduli are quite similar.[2][3][5] This combination suggests that under frictional forces, API is more likely to experience shear over compression, which can lead to localized heating and ignition.[2][5] Furthermore, the monoclinic phase of API, which can be formed under pressure, exhibits a significantly lower Young's modulus, indicating a lower resistance to shear and correlating with increased ignition sensitivity.[1][4]

Electronic Properties

The electronic structure of an energetic material plays a pivotal role in its sensitivity, as electronic excitation is often the initial step in a chemical reaction.

| Property | This compound (Tetragonal - APIT) | This compound (Monoclinic - APIM) | Ammonium Perchlorate (APC) |

| Electronic Band Gap (Δg) | 2.92 eV[2][3][5] (another study reports 4.46 eV[1][4]) | 3.51 eV[1][4] | 6.21 eV[2][3][5] |

This compound has a significantly smaller electronic band gap compared to ammonium perchlorate, classifying it as a semiconductor while APC is a typical insulator.[2][3][5][6] A smaller band gap implies that less energy is required to excite electrons to the conduction band, making chemical reactions more likely to be initiated.[6] The monoclinic phase of API possesses an even smaller band gap, further increasing its reactivity.[1][4][6] This difference in electronic structure is considered a key factor in the higher ignition sensitivity of API.[2][3][5]

Thermodynamic Properties

The thermodynamics of phase transitions and decomposition provide further insight into the stability and reactivity of this compound.

| Property | This compound (Tetragonal - APIT) | This compound (Monoclinic - APIM) |

| Enthalpy of Phase Transition (ΔHphase) at ~450 K | \multicolumn{2}{c | }{4.6 kJ/mol[1][4]} |

| Enthalpy of Decomposition (ΔHdec) | -12 kJ/mol[1][4] | -17 kJ/mol[1][4] |

A pressure-induced phase transition from the tetragonal to a monoclinic structure is predicted to occur in this compound starting at approximately 3 GPa.[4] This transformation is facilitated by heat, with a predicted optimal phase change temperature of around 450 K.[1][4] While the enthalpy of decomposition is not drastically different between the two phases, the polymorphism induced by shear and facilitated by higher temperatures is believed to be a potent ignition mechanism for API.[1][4]

Experimental Protocols: Theoretical Methodologies

The theoretical investigations of this compound sensitivity predominantly utilize Density Functional Theory (DFT) as implemented in the Vienna Ab initio Simulation Package (VASP).

Computational Details

-

Software: Vienna Ab initio Simulation Package (VASP)[1]

-

Electron Exchange-Correlation Functional: Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional.[1]

-

Dispersion Correction: Grimme's D3 dispersion correction scheme (PBE-D3) is employed to accurately model van der Waals interactions.[1]

-

Pseudopotentials: Projector-augmented wave (PAW) pseudopotentials are used for all atoms.[1]

-

Plane Wave Basis Set Cutoff: 600 eV.[1]

-

Energy Convergence Limit: 10-7 eV.[1]

-

Geometry Optimization: The Gadget tool is used with convergence criteria of 10-5 Hartree for energy and 4 x 10-5 Hartree/Bohr for the energy gradient.[1]

-

Brillouin Zone Integration: The Monkhorst-Pack method is used with a 4 x 6 x 6 k-points grid for unit cell optimization and a 4 x 4 x 4 k-point mesh for supercell calculations (used in isostatic volume compression).[1]

Calculation of Properties

-

Enthalpy of Thermal Decomposition (ΔHdec): This is calculated as the sum of the electronic energy difference (ΔEdec) and the net enthalpy correction (ΔHc), which includes the pV term for gaseous products. The enthalpy correction for the crystal is calculated using the Phonopy software package, while the Gaussian program suite is used for gaseous molecules to include rotational and translational contributions.[3]

-

Elastic Constants (Cij): These are calculated in VASP using the stress-strain approach.[3]

Visualizations

Pressure-Induced Phase Transition of this compound

References

- 1. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. depts.ttu.edu [depts.ttu.edu]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Science made alive: Chemistry/Experiments [woelen.homescience.net]

Solubility of Ammonium Periodate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ammonium (B1175870) periodate (B1199274) (NH₄IO₄) is a powerful oxidizing agent utilized in various chemical syntheses. While its properties in aqueous solutions are documented, its behavior in organic solvents is less understood. The solubility of an oxidizing agent is a critical parameter in synthetic chemistry, influencing reaction kinetics, product yield, and purification processes. This guide aims to provide a clear understanding of the current knowledge regarding the solubility of ammonium periodate in key organic solvents and to equip researchers with the methodology to determine this property experimentally.

Qualitative Solubility Assessment

Based on available chemical literature, a qualitative assessment of this compound's solubility in common organic solvents can be made. Periodate salts, such as sodium periodate and potassium periodate, are known to be largely insoluble in typical organic solvents. While ammonium salts can exhibit a range of solubilities in organic media depending on the specific anion and solvent, it is reasonable to infer that this compound has low solubility in most common organic solvents. For specialized applications requiring a periodate source in a non-aqueous medium, researchers often turn to quaternary this compound salts, which are specifically designed for enhanced solubility in organic solvents.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

| Solvent | Chemical Formula | Polarity Index | Expected Solubility |

| Methanol | CH₃OH | 5.1 | Very Low to Insoluble |

| Ethanol | C₂H₅OH | 4.3 | Very Low to Insoluble |

| Acetone | C₃H₆O | 5.1 | Insoluble |

| Dimethyl Sulfoxide (B87167) (DMSO) | C₂H₆OS | 7.2 | Low to Sparingly Soluble |

Note: The expected solubility is an inference based on the properties of analogous compounds and the general insolubility of inorganic periodate salts in organic media. Experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of a sparingly soluble inorganic salt like this compound in an organic solvent. This procedure combines gravimetric and UV-Vis spectroscopic methods for accurate quantification.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or magnetic stirrer with hotplate

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Drying oven

Experimental Workflow

The experimental workflow for determining the solubility of this compound is outlined below.

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions:

-

To a series of sealed, temperature-controlled vessels, add a known volume of the organic solvent.

-

Add an excess amount of this compound to each vessel to ensure that a saturated solution is formed, with undissolved solid remaining.

-

Seal the vessels to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vessels in a temperature-controlled shaker or on a magnetic stirrer with a controlled temperature bath.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated. The equilibration time should be determined empirically by taking measurements at different time points until a constant concentration is observed.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant using a syringe.

-

Immediately attach a 0.22 µm syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry collection vial. This step is crucial to remove all undissolved particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of inert gas or in a fume hood at a controlled temperature below the decomposition temperature of this compound.

-

Once the solvent is fully evaporated, dry the vial containing the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

The mass of the residue corresponds to the amount of this compound dissolved in the known volume of the solvent.

-

-

UV-Vis Spectroscopic Analysis (for solvents with suitable UV transparency):

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for the periodate ion.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Analysis of the Saturated Solution:

-

Accurately dilute a known volume of the filtered saturated solution with the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

Use the calibration curve to determine the concentration of this compound in the diluted solution and then calculate the concentration in the original saturated solution.

-

-

-

Calculation of Solubility:

-

From the gravimetric analysis, calculate the solubility in grams per 100 mL of solvent.

-

From the spectroscopic analysis, determine the molar concentration (mol/L) of the saturated solution.

-

Compare the results from both methods for accuracy and precision.

-

Conclusion

While quantitative data on the solubility of this compound in organic solvents is not readily found in the public domain, this guide provides a qualitative assessment and, more importantly, a detailed experimental framework for its determination. The provided protocol, combining gravimetric and spectroscopic methods, offers a robust approach for researchers to obtain reliable solubility data tailored to their specific experimental conditions. Accurate determination of solubility is a critical step in the successful design and execution of chemical reactions in non-aqueous media.

quantum chemical calculations of periodate oxidation pathways

An In-depth Technical Guide to Quantum Chemical Calculations of Periodate (B1199274) Oxidation Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Periodate (IO₄⁻) oxidation is a highly selective and widely utilized reaction in organic chemistry and biochemistry for the cleavage of carbon-carbon bonds in 1,2-diols (vicinal diols) and other related functional groups. This reaction, known as the Malaprade reaction, is fundamental in carbohydrate chemistry, proteomics, and increasingly in drug development for the site-specific modification of biopharmaceuticals. A deep understanding of the underlying reaction mechanisms is crucial for controlling selectivity, optimizing reaction conditions, and predicting outcomes for complex biomolecules.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of reaction pathways that are often inaccessible to experimental methods alone.[1][2][3][4] These computational approaches allow for the characterization of transient species such as transition states and intermediates, providing precise energetic and structural information. This technical guide provides an in-depth overview of the theoretical examination of periodate oxidation pathways, focusing on the computational methodologies, key mechanistic findings, and quantitative data derived from these studies.

Core Reaction Mechanisms of Periodate Oxidation

The oxidation of vicinal diols by periodate is known to proceed through one or more key mechanistic pathways. Computational studies have been pivotal in evaluating the energetic favorability of these proposed routes. The oxidation of ethylene (B1197577) glycol is often used as a model system to simplify the reaction without additional steric hindrance.[1][2]

The Classic Criegee Mechanism: The Cyclic Periodate Ester Pathway

The most widely accepted mechanism, first proposed by Criegee, involves the formation of a cyclic periodate ester intermediate.[1][5][6] This pathway is characterized by the initial reaction between the diol and periodic acid to form a five-membered ring structure. This cyclic ester then decomposes in a concerted fashion to yield the final aldehyde or ketone products. The geometry of the diol is crucial; cis-glycols or those with rotatable bonds that can achieve a syn-periplanar orientation react more readily as they can form the necessary cyclic intermediate.[5][6]

Recent DFT studies have refined this mechanism, identifying a three-step process for the oxidation of ethylene glycol by periodic acid (HIO₄):[3][4]

-

Formation of a Seven-Membered Quasi-Ring Intermediate: An initial intermediate (IC1_B) is formed, featuring a single I-O bond, stabilized by an intramolecular hydrogen bond.[3][4]

-

Ring Closure to a Cyclic Diester: This is followed by the formation of a more stable, five-membered cyclic ester intermediate (IC2_C) with two I-O bonds.[3][4]

-

Decomposition: The cyclic ester decomposes through a transition state, leading to the cleavage of the C-C bond and the formation of two formaldehyde (B43269) molecules, iodic acid (HIO₃), and water.[3][4]

Caption: The Criegee-type mechanism for ethylene glycol oxidation as elucidated by DFT.

The Acyclic Intermediate Pathway

An alternative mechanism, proposed by Buist, suggests that the reaction can proceed through an acyclic intermediate.[1] This pathway becomes relevant under conditions where the formation of a cyclic ester is disfavored, such as with rigid trans-diols or under basic (high pH) conditions.[1] In this route, only one hydroxyl group of the diol coordinates to the periodate, and the C-C bond cleavage occurs without the formation of a second I-O bond. Computational studies explore this pathway to compare its energetic barriers against the cyclic mechanism.

Computational Methodology (In Silico Experimental Protocol)

The reliability of theoretical predictions hinges on the rigor of the computational methods employed. The protocols outlined below represent common practice in the quantum chemical study of reaction mechanisms.[1][2][3][4]

-

Software: Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are commonly used for these calculations.

-

Model System: The reaction is often modeled using a simplified substrate, like ethylene glycol, to probe the core mechanism without steric complexities. The oxidant is typically modeled as periodic acid (HIO₄) or its conjugate base (IO₄⁻), depending on the pH conditions being simulated.[1][2]

-

Level of Theory:

-

Density Functional Theory (DFT): This is the most common method due to its balance of accuracy and computational cost. A variety of functionals are used to approximate the exchange-correlation energy. Hybrid functionals like B3PW91 and CAM-B3LYP, or meta-hybrid functionals like BMK and ωB97XD, are frequently chosen.[2][3]

-

Basis Sets: A sufficiently flexible basis set is crucial for accurate results. Pople-style basis sets like 6-311+G(2d,p) are used for lighter atoms (C, O, H), which include diffuse and polarization functions.[1][2][3][4] For the iodine atom, a full-electron basis set (like DGDZVP) or an effective core potential (ECP) to account for relativistic effects (like def2-TZVP) is employed.[1][2][3][4]

-

-

Solvation Model: To simulate the reaction in an aqueous environment, an implicit solvation model, such as the Solvation Model based on Density (SMD), is applied.[1][2]

-

Workflow for Mechanistic Investigation:

-

Geometry Optimization: The 3D structures of all reactants, intermediates, transition states, and products (stationary points) are optimized to find their lowest energy conformations.

-

Frequency Analysis: Harmonic frequency calculations are performed on all optimized structures to characterize them. A true minimum (reactant, intermediate, product) will have zero imaginary frequencies, while a first-order saddle point (transition state) will have exactly one imaginary frequency.[2]

-

Transition State (TS) Search: Various algorithms (e.g., QST2, QST3, or Berny optimization) are used to locate the transition state structure connecting two minima.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a found transition state correctly connects the desired reactant and product, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state, ensuring it leads to the expected species.[2]

-

Caption: A typical workflow for the computational investigation of a reaction mechanism.

Quantitative Data from Quantum Chemical Calculations

Computational studies provide a wealth of quantitative data that can be compared with experimental results. The primary outputs are the energies of the stationary points along the reaction coordinate.

Table 1: Calculated Activation and Reaction Energies

This table summarizes the calculated activation energy barriers for the rate-limiting step and the overall reaction energy for the periodate oxidation of ethylene glycol, as determined by various DFT methods. These theoretical values are in good agreement with experimentally derived activation energies, which range from 98–167 kJ mol⁻¹.[1]

| DFT Functional | Basis Set (Iodine) | Rate-Limiting Activation Energy (kJ mol⁻¹) | Overall Reaction Energy (kJ mol⁻¹) | Reference |

| B3PW91 | DGDZVP | 134 | -250 | [1][2] |

| CAM-B3LYP | DGDZVP | 129 | -245 | [1][2] |

| BMK | DGDZVP | 107 | -273 | [1][2] |

| ωB97XD | DGDZVP | 114 | -281 | [1][2] |

| B3PW91 | def2-TZVP | 128 | -255 | [1][2] |

| CAM-B3LYP | def2-TZVP | 123 | -251 | [1][2] |

| BMK | def2-TZVP | 108 | -272 | [1][2] |

| ωB97XD | def2-TZVP | 117 | -280 | [1][2] |

Table 2: Key Geometric Parameters of Intermediates and Transition States

Structural data is critical for understanding the bonding changes throughout the reaction. The table below shows key bond lengths during the C-C bond cleavage step.

| Structure | Bond | Bond Length (Å) | Description | Reference |

| Cyclic Intermediate (IC2_C) | C-C | ~1.54 | Standard C-C single bond | [2] |

| Cyclic Intermediate (IC2_C) | I-O | ~2.00 | Iodine-Oxygen bonds in the ring | [2] |

| Transition State (TS2) | C-C | Elongated | The C-C bond is breaking | [2] |

| Transition State (TS2) | I-O | ~2.28 | The I-O bonds are breaking | [2] |

| Transition State (TS2) | C=O | ~1.29 | The new carbonyl bonds are forming | [2] |

Comparison with Experimental Data

While computational chemistry provides mechanistic details, experimental kinetics provide macroscopic validation. Studies on the periodate oxidation of cellulose (B213188) to dialdehyde (B1249045) cellulose (DAC) have quantified the effects of temperature and reactant concentration on reaction rates.[7][8][9][10]

Table 3: Experimental Kinetic Data for Cellulose Oxidation

Kinetic modeling of cellulose oxidation reveals a pseudo-first-order reaction. The rate constants for DAC formation (k₁) are highly dependent on both temperature and periodate concentration.[7][8][10]

| Temperature (°C) | [IO₄⁻] (mol/L) | k₁ (Formation of DAC) | k₂ (Degradation of Cellulose) | k₃ (Degradation of DAC) | Reference |

| 25 | 0.1 - 1.0 | Increases with concentration | Minimal change | Minimal change | [7][8][9] |

| 25 - 55 | 0.5 | Increases significantly | Increases significantly | Increases significantly | [7][8][9] |

The experimental observation that higher temperatures significantly accelerate the reaction aligns with the substantial activation barriers predicted by DFT calculations.[1][7][8][9] This synergy between theory and experiment strengthens the validity of the proposed mechanisms.

Conclusion and Implications for Drug Development

Quantum chemical calculations provide an unparalleled level of detail into the periodate oxidation pathways of diols. DFT studies have confirmed that the reaction predominantly proceeds through a cyclic periodate ester intermediate, while also allowing for the evaluation of alternative acyclic routes. The calculated activation energies and transition state structures are consistent with experimental kinetic data, lending strong support to the proposed mechanisms.

For drug development professionals, this detailed mechanistic understanding is invaluable. It can inform the design of selective modification strategies for complex biologics, such as monoclonal antibodies, where periodate oxidation of the glycan moieties is a common technique for subsequent drug conjugation. By understanding the energetic and geometric requirements of the reaction, it becomes possible to predict which diols on a complex structure will be most reactive and to fine-tune reaction conditions to maximize yield and minimize side reactions, ultimately leading to more homogeneous and effective bioconjugates.

References

- 1. The Malaprade reaction mechanism for ethylene glycol oxidation by periodic acid based on density functional theory (DFT) - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP04764K [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. The Malaprade reaction mechanism for ethylene glycol oxidation by periodic acid based on density functional theory (DFT) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. orgosolver.com [orgosolver.com]

- 6. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]

- 7. mdpi.com [mdpi.com]

- 8. Kinetics of Periodate-Mediated Oxidation of Cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics of Periodate-Mediated Oxidation of Cellulose [research.chalmers.se]

An In-depth Technical Guide to the Explosive Nature of Ammonium Periodate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and explosive properties of ammonium (B1175870) periodate (B1199274) (NH₄IO₄). It is intended for an audience with a strong scientific background and aims to elucidate the factors contributing to the compound's extreme sensitivity and explosive nature. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms.

Physicochemical Properties

Ammonium periodate is an inorganic salt composed of the ammonium cation (NH₄⁺) and the periodate anion (IO₄⁻). It presents as colorless, tetragonal crystals and is sparingly soluble in water.[1] The compound is a powerful oxidizing agent.[1][2]

| Property | Value | Reference(s) |

| Chemical Formula | NH₄IO₄ | [3] |

| Molar Mass | 208.939 g/mol | [3] |

| Appearance | Colorless crystals | [3] |

| Density | 3.056 g/cm³ | [3] |

| Crystal System (APIT) | Tetragonal | [3] |

| Space Group (APIT) | I4₁/a | [3] |

| Solubility in Water | Sparingly soluble | [3] |

Explosive, Mechanical, and Electronic Properties

The explosive nature of this compound is well-documented, though specific experimental values for sensitivity and detonation are sparse in the literature, necessitating reliance on theoretical calculations for some parameters.[4] The compound is known to be extremely sensitive to mechanical stimuli, particularly friction and impact.[2] Its instability is significantly greater than its chlorine analog, ammonium perchlorate (B79767) (APC), a widely used oxidizer. This heightened sensitivity is attributed to its unique electronic structure and mechanical properties.[5]

Recent density functional theory (DFT) calculations have revealed that this compound can undergo a pressure-induced phase transition from its standard tetragonal form (APIT) to a monoclinic form (APIM) starting at approximately 3 GPa.[6] This monoclinic phase is significantly more sensitive to shear, and this transformation is considered a primary mechanism for ignition under mechanical stress.[2][6]

| Parameter | Tetragonal Phase (APIT) | Monoclinic Phase (APIM) | Comparison: NH₄ClO₄ (APC) | Reference(s) |

| Thermodynamic Properties | ||||

| Enthalpy of Decomposition (ΔHdec) | -12 kJ/mol | -17 kJ/mol | -77.5 kJ/mol | [2][6] |

| Detonation Properties (Calculated) | ||||

| Detonation Velocity (Veldet) | 4900 m/s | 5100 m/s | N/A | [2] |

| Detonation Pressure (pdet) | 8.8 GPa | 9.9 GPa | N/A | [2] |

| Mechanical Properties (Calculated) | ||||

| Bulk Modulus (K) | 25.87 GPa | N/A | 21.42 GPa | [5] |

| Shear Modulus (G) | 9.75 GPa | N/A | 9.42 GPa | [5] |

| Young's Modulus (Y) | 25.99 GPa | 16.27 GPa | N/A | [6] |

| Pugh's Ratio (K/G) | 2.65 | N/A | 2.27 | [5] |

| Poisson's Ratio (ν) | 0.333 | 0.38 | 0.308 | [2][5] |

| Electronic Properties (Calculated) | ||||

| Band Gap (Δg) | 2.92 - 4.46 eV | 2.09 - 3.51 eV | 6.21 eV | [5][6] |

| Sensitivity | ||||

| Friction Sensitivity | Extremely Sensitive | N/A | Shock-stable | [2] |

| Impact Sensitivity | Highly Sensitive | N/A | Shock-stable | [2] |

Note: N/A indicates data is not available or not applicable for comparison in the cited sources. Discrepancies in band gap values are due to different computational methods used in the cited literature.

Mechanism of Explosive Decomposition

The explosive character of this compound stems from the co-location of a reducing agent (the ammonium cation, NH₄⁺) and a strong oxidizing agent (the periodate anion, IO₄⁻) within the same ionic crystal. Upon initiation by heat, friction, or shock, the compound undergoes a rapid, exothermic decomposition, producing a large volume of gaseous products, which is the hallmark of an explosion.

The primary decomposition reaction is: 2NH₄IO₄(s) → N₂(g) + I₂(g) + 2O₂(g) + 4H₂O(g)

Key factors contributing to its instability include:

-

Electronic Structure : this compound has a significantly smaller electronic band gap (2.92 eV) compared to the more stable ammonium perchlorate (6.21 eV).[5] This smaller energy gap means that less energy is required to excite electrons from the valence band to the conduction band, which is a critical first step in initiating a chemical decomposition reaction.[5]

-

Pressure-Induced Phase Transition : Mechanical stimuli like friction or impact can induce localized high pressures, triggering a phase transition from the stable tetragonal crystal structure (APIT) to a monoclinic structure (APIM).[6] The APIM phase has a lower resistance to shear (a lower Young's Modulus) and an even smaller band gap, making it more prone to decomposition.[6] This polymorphism induced by shear is considered a potent ignition mechanism.[2][6]

-

Oxygen Balance : With an oxygen balance of +15%, this compound possesses a ready internal supply of oxygen to fuel its own rapid decomposition, contributing to the power of the explosion.[2]

Experimental Protocols

Extreme caution must be exercised when handling this compound. All work should be conducted in a fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including flame-retardant clothing, safety glasses, and face shield. This compound should not be synthesized or handled in quantities larger than a few tens of milligrams without specialized equipment and protocols. [1]

Protocol for Small-Scale Synthesis of this compound

This protocol is adapted from a known small-scale procedure.[1]

Reagents:

-

Periodic acid (H₅IO₆ or HIO₄)

-

Ammonia (B1221849) solution (15% w/w, clean, detergent-free)

-

Deionized water

Equipment:

-

Small glass beaker or vial

-

Petri dish

-

Spatula

-

Pipette or dropper

-

Heating plate or radiator (for drying, ~50 °C)

Procedure:

-

In a small glass beaker, dissolve a small spatula full of periodic acid (approximately 20-50 mg) in 0.5 mL of deionized water.

-

Using a pipette, slowly add 2 mL of 15% ammonia solution to the periodic acid solution. A white, crystalline precipitate of this compound will form rapidly.

-

Swirl the mixture gently to ensure complete reaction.

-

Pour the liquid with the precipitate into a petri dish, spreading it thinly to facilitate drying.

-

Place the petri dish in a warm, well-ventilated area, such as on a laboratory heating plate set to a low temperature (~50 °C), until the solid is completely dry and no ammonia odor remains.

-

Once dry, the this compound crystals can be carefully collected. Do not scrape with excessive force.

General Methodology for Friction Sensitivity Testing (BAM Method)

Principle: The test measures the response of a substance to frictional stimuli generated between two standardized porcelain surfaces. A sample is placed on a porcelain plate, and a specified load is applied via a porcelain pin. The plate is then moved back and forth once under the pin. The test is repeated multiple times at various loads to determine the load at which a reaction (e.g., crackling, report, smoke, or explosion) occurs.[7][8]

Equipment:

-

BAM Friction Apparatus

-

Standard porcelain plates (25 x 25 x 5 mm)

-

Standard porcelain pins (10 mm diameter, 15 mm height)

-

Set of calibrated weights

-

Spatula (non-metallic)

Procedure Outline:

-

A small, measured amount of the test substance (approx. 10 mm³) is placed on the porcelain plate.[9]

-

The porcelain pin is lowered onto the sample, and a starting load is applied using the weighted arm. For unknown, sensitive materials, testing begins at a very low load.

-

The motor is activated, moving the plate back and forth under the pin for one cycle (a distance of 10 mm each way).[9]

-

The operator observes for any sign of reaction.

-

The test is typically performed in a series of six trials at a given load.[9]

-

If no reaction occurs, the load is incrementally increased. If a reaction occurs, the load is decreased to find the lowest load at which a reaction is observed.

-

The result is reported as the lowest load at which at least one event occurs in six trials. A substance is generally considered sensitive if this value is below 80 N.[9]

Safety and Handling

Given its extreme sensitivity, handling this compound requires stringent safety protocols.

-

Handling : Always handle behind a blast shield. Use non-metallic, non-sparking tools. Avoid any action that could create friction or impact. Minimize the quantity of material being handled at any one time.[1]

-

Storage : Store in a cool, dry, well-ventilated area away from combustible materials, reducing agents, heat, sparks, and open flames.[7] Do not store in sealed, rigid containers that could confine the material in case of decomposition.

-

Personal Protective Equipment (PPE) : Wear flame-retardant lab coat, chemical safety goggles, and a face shield. The use of appropriate gloves is mandatory.

-

Disposal : Waste should be handled as an explosive material. Small quantities may be neutralized by careful, slow addition to a solution of a reducing agent (e.g., sodium bisulfite) under controlled conditions. Consult institutional safety protocols for explosive waste disposal.

Conclusion

This compound is a highly energetic and dangerously sensitive material. Its explosive nature is a direct consequence of its molecular and crystalline properties. The combination of a low electronic band gap, which facilitates the initiation of decomposition, and a pressure-induced phase transition to a shear-sensitive monoclinic form, makes it exceptionally vulnerable to initiation by mechanical forces such as friction and impact. These fundamental characteristics distinguish it from more stable analogs like ammonium perchlorate and necessitate the use of extreme caution and specialized protocols during its synthesis and handling.

References

- 1. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 2. depts.ttu.edu [depts.ttu.edu]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. utec-corp.com [utec-corp.com]

- 8. researchgate.net [researchgate.net]

- 9. etusersgroup.org [etusersgroup.org]

In-Depth Technical Guide to the Physical and Chemical Properties of Crystalline Ammonium Periodate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of crystalline ammonium (B1175870) periodate (B1199274) (NH₄IO₄). The information is compiled from available scientific literature and safety data to support research and development activities where this compound may be considered.

Chemical Identity and General Properties

Ammonium periodate is an inorganic salt composed of the ammonium cation (NH₄⁺) and the periodate anion (IO₄⁻). It is a strong oxidizing agent and is known for its instability, particularly upon heating.

Table 1: General and Physical Properties of Crystalline this compound

| Property | Value | Source(s) |

| Chemical Formula | NH₄IO₄ | |

| Molar Mass | 208.94 g/mol | |

| Appearance | Colorless crystals | |

| Density | 3.056 g/cm³ | |

| Solubility in Water | 2.7 g/100 mL at 20 °C | [1] |

| Melting Point | Explodes upon heating |

Crystal Structure

Crystalline this compound belongs to the tetragonal crystal system. The detailed crystallographic data is essential for understanding its solid-state properties and behavior.

Table 2: Crystallographic Data of this compound

| Parameter | Value | Source(s) |

| Crystal System | Tetragonal | [2] |

| Space Group | I4₁/a | [2] |

| Cell Parameter 'a' | 0.5938 nm | [2] |

| Cell Parameter 'c' | 1.2790 nm | [2] |

| Formula Units per Cell (Z) | 4 | [2] |

Chemical Properties and Reactivity

This compound is a potent oxidizing agent due to the presence of the periodate ion, where iodine is in its +7 oxidation state.[1] Its reactivity is a key consideration for its handling and potential applications.

Thermal Decomposition

Upon heating, the solid is reported to produce a variety of products, including iodine vapor, which is visible as a purple gas, and leftover white material, likely unreacted this compound.[2] The formation of a yellow material suggests the presence of iodide ions and water vapor, which can form the brown triiodide ion (I₃⁻).[2]

A proposed, though not exhaustively verified, decomposition pathway can be inferred from these observations.

Caption: Proposed thermal decomposition pathway of this compound.

Ignition Sensitivity

Theoretical studies based on Density Functional Theory (DFT) have investigated the ignition sensitivity of this compound, comparing it to the more stable ammonium perchlorate. These studies suggest that this compound is more rigid but also more susceptible to shear, which can contribute to its greater ignition sensitivity.[3] The electronic structure of this compound, with a smaller band gap compared to ammonium perchlorate, also points towards a higher sensitivity to ignition.[3]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are scarce in the available literature. The following sections provide generalized methodologies based on common practices for inorganic crystalline solids, which should be adapted and optimized with stringent safety precautions.

Synthesis of Crystalline this compound

A straightforward method for the synthesis of this compound involves the neutralization of periodic acid with ammonia (B1221849).[2]

Materials:

-

Periodic acid (H₅IO₆ or HIO₄)

-

Concentrated ammonia solution (e.g., 15%)

-

Deionized water

-

Petri dish or beaker

-

Stirring rod

Procedure:

-

Dissolve a small, carefully weighed amount of periodic acid in a minimal amount of deionized water in a petri dish.

-

Slowly add a stoichiometric amount of clean ammonia solution to the periodic acid solution while stirring. A white crystalline precipitate of this compound will form.[2]

-

Continue stirring for a short period to ensure complete reaction.

-

The precipitate can be collected by filtration.

-

Wash the collected crystals with a small amount of cold deionized water to remove any soluble impurities.

-

Dry the crystals in a desiccator at room temperature. Avoid heating as the compound is explosive.

Caption: General workflow for the synthesis of crystalline this compound.

X-ray Diffraction (XRD) Analysis

The crystal structure of this compound was determined by single-crystal X-ray diffraction. A general protocol for such an analysis is outlined below.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

Procedure:

-

A suitable single crystal of this compound is selected and mounted on a goniometer head.[4]

-

The crystal is placed in the X-ray beam and cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations.

-

A series of diffraction images are collected as the crystal is rotated.[5]

-

The collected data are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.[5]

-

The crystal structure is then solved and refined using specialized software to determine the atomic positions.[4]

Spectroscopic Analysis (FTIR and Raman)

FTIR Spectroscopy:

-

A small amount of the crystalline this compound is finely ground with dry potassium bromide (KBr) powder.

-

The mixture is pressed into a thin, transparent pellet.

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

The infrared spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

Raman Spectroscopy:

-